molecular formula C16H17ClN2O5S B7713190 2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(2-hydroxyethyl)acetamide

2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(2-hydroxyethyl)acetamide

Cat. No.: B7713190
M. Wt: 384.8 g/mol
InChI Key: BPQKVCZBRJEJJH-UHFFFAOYSA-N
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Description

2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(2-hydroxyethyl)acetamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a sulfamoyl group, and a phenoxy group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(2-hydroxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O5S/c17-12-1-3-13(4-2-12)19-25(22,23)15-7-5-14(6-8-15)24-11-16(21)18-9-10-20/h1-8,19-20H,9-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQKVCZBRJEJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(2-hydroxyethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorophenylsulfonamide with phenol derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained at around 80-100°C to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of advanced purification techniques such as recrystallization and chromatography is employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(2-hydroxyethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(2-hydroxyethyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of sulfonamide-sensitive enzymes, thereby affecting the synthesis of essential biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(2,6-dichlorophenyl)acetamide
  • 2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(2-methylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(2-hydroxyethyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydroxyethyl group enhances its solubility and reactivity, making it more versatile for various applications.

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